2-(4-Bromophenoxy)pentanohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-(4-Bromophenoxy)pentanohydrazide typically involves the reaction of 4-bromophenol with pentanoic acid hydrazide. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The mixture is usually heated under reflux conditions to ensure complete reaction .
This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
2-(4-Bromophenoxy)pentanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The primary products of reduction are usually alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom.
Scientific Research Applications
2-(4-Bromophenoxy)pentanohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is utilized in bioconjugation studies, where it helps in the attachment of biomolecules to various substrates.
Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its role as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)pentanohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable conjugates. This property is particularly useful in proteomics research, where it aids in the identification and characterization of proteins .
Comparison with Similar Compounds
2-(4-Bromophenoxy)pentanohydrazide can be compared with other similar compounds, such as:
4-Bromophenol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Pentanoic acid hydrazide: Another precursor, it is used in the synthesis of various hydrazide derivatives.
2-(4-Chlorophenoxy)pentanohydrazide: A similar compound where the bromine atom is replaced with chlorine, leading to differences in reactivity and applications.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(4-bromophenoxy)pentanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-2-3-10(11(15)14-13)16-9-6-4-8(12)5-7-9/h4-7,10H,2-3,13H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXWFKWBMAXHQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NN)OC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.